2-METHYL-2-PENTANOL

Description

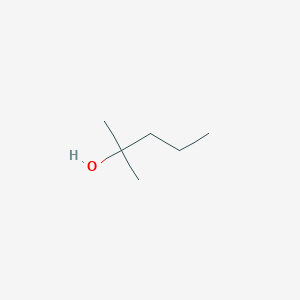

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-4-5-6(2,3)7/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRBDWRZVBPBDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Record name | 2-METHYLPENTAN-2-OL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3959 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060440 | |

| Record name | 2-Methyl-2-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methylpentan-2-ol appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used to make other chemicals., Colorless liquid; [CAMEO], Liquid | |

| Record name | 2-METHYLPENTAN-2-OL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3959 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-2-pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylpentan-2-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0302442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

8.6 [mmHg] | |

| Record name | 2-Methyl-2-pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

590-36-3 | |

| Record name | 2-METHYLPENTAN-2-OL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3959 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-2-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpentan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-2-PENTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-2-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPENTAN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU2SO831KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Characterization of 2-methyl-2-pentanol (CAS Number: 590-36-3): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2-methyl-2-pentanol (CAS Number: 590-36-3), a tertiary alcohol with applications in organic synthesis and as a solvent. This document outlines its physicochemical properties, spectroscopic data, and detailed experimental protocols for its characterization.

Physicochemical Properties

This compound is a colorless liquid with a characteristic alcohol odor.[1] It is a flammable liquid and should be handled with appropriate safety precautions.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O | [1] |

| Molecular Weight | 102.18 g/mol | [1] |

| CAS Number | 590-36-3 | [1] |

| Melting Point | -109 to -107 °C | [3] |

| Boiling Point | 120-122 °C | [3] |

| Density | 0.835 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.411 | [3] |

| Flash Point | 30 °C (closed cup) | [3] |

| Water Solubility | 32 g/L at 20 °C | [4] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.9 | Triplet | 3H | -CH₃ (terminal methyl of propyl group) |

| ~1.1 | Singlet | 6H | 2 x -CH₃ (gem-dimethyl groups) |

| ~1.4 | Multiplet | 2H | -CH₂- (methylene group adjacent to terminal methyl) |

| ~1.5 | Multiplet | 2H | -CH₂- (methylene group adjacent to the quaternary carbon) |

| Variable | Singlet | 1H | -OH (hydroxyl proton) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~14.5 | CH₃ | Terminal methyl of propyl group |

| ~17.5 | CH₂ | Methylene group adjacent to terminal methyl |

| ~29.0 | CH₃ | Gem-dimethyl groups |

| ~46.5 | CH₂ | Methylene group adjacent to the quaternary carbon |

| ~71.0 | C | Quaternary carbon bearing the hydroxyl group |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Description | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol |

| ~2960 (strong) | C-H stretch | Alkane |

| ~1370 (medium) | C-H bend | gem-dimethyl |

| ~1150 (strong) | C-O stretch | Tertiary alcohol |

Mass Spectrometry

Electron ionization mass spectrometry of this compound results in fragmentation of the molecular ion. A prominent fragment is observed at m/z = 59, which corresponds to the resonance-stabilized cation formed by alpha-cleavage.[5]

| m/z | Interpretation |

| 102 | Molecular Ion [M]⁺ |

| 87 | [M - CH₃]⁺ |

| 73 | [M - C₂H₅]⁺ |

| 59 | [C₃H₇O]⁺ (base peak) |

Experimental Protocols

The following are detailed methodologies for the characterization of this compound.

Determination of Physicochemical Properties

1. Boiling Point Determination (Micro-scale):

-

Place approximately 0.5 mL of this compound into a small test tube.

-

Add a boiling chip to ensure smooth boiling.

-

Position a thermometer with the bulb just above the liquid surface.

-

Gently heat the test tube in a suitable heating bath (e.g., sand bath or oil bath).

-

Record the temperature at which a steady stream of vapor condenses on the thermometer bulb. This temperature is the boiling point.

2. Density Measurement:

-

Accurately weigh an empty, dry 1 mL volumetric flask.

-

Carefully fill the flask with this compound up to the calibration mark.

-

Reweigh the filled flask.

-

The density is calculated by dividing the mass of the liquid by its volume (1 mL).

3. Refractive Index Measurement:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Place a few drops of this compound onto the prism.

-

Close the prism and allow the temperature to equilibrate to 20 °C.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the instrument's scale.

Spectroscopic Analysis

1. NMR Spectroscopy (¹H and ¹³C):

-

Prepare a solution by dissolving approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128-1024 scans).

2. Infrared (IR) Spectroscopy (Neat Sample):

-

Place one drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

-

Mount the plates in the sample holder of an FTIR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan with empty salt plates prior to running the sample.

3. Mass Spectrometry (Electron Ionization):

-

Introduce a small amount of this compound into the mass spectrometer via a suitable inlet system (e.g., direct injection or GC-MS).

-

For GC-MS, use a capillary column suitable for volatile organic compounds (e.g., a non-polar column).

-

Set the electron ionization energy to 70 eV.

-

Acquire the mass spectrum over a mass range of m/z 30-150.

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships of this compound.

Caption: Experimental workflow for the characterization of this compound.

Caption: Correlation of this compound's structure with its key spectroscopic features.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2-Methyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-methyl-2-pentanol. By detailing the primary fragmentation pathways and presenting quantitative data, this document serves as a crucial resource for the identification and characterization of this tertiary alcohol in complex matrices. The guide also outlines a detailed experimental protocol for acquiring the mass spectrum, ensuring reproducibility and accuracy in laboratory settings.

Executive Summary

This compound, a tertiary alcohol with the molecular formula C₆H₁₄O and a molecular weight of 102.17 g/mol , undergoes characteristic fragmentation upon electron ionization.[1] The resulting mass spectrum is distinguished by the absence or very low abundance of the molecular ion peak (M⁺) and is dominated by fragment ions resulting from α-cleavage and dehydration reactions. The most prominent peaks in the mass spectrum of this compound are observed at m/z 59 and 87, corresponding to the loss of a propyl and a methyl radical, respectively, through α-cleavage. Understanding this fragmentation pattern is essential for the unequivocal identification of this compound in various applications, including drug metabolism studies and chemical analysis.

Electron Ionization Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for its identification. The quantitative data for the major ions are summarized in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 27 | 25.8 | [C₂H₃]⁺ |

| 29 | 24.7 | [C₂H₅]⁺ |

| 31 | 24.7 | [CH₃O]⁺ |

| 39 | 20.2 | [C₃H₃]⁺ |

| 41 | 43.8 | [C₃H₅]⁺ |

| 43 | 61.8 | [C₃H₇]⁺ |

| 45 | 11.2 | [C₂H₅O]⁺ |

| 55 | 32.6 | [C₄H₇]⁺ |

| 59 | 100.0 | [C₃H₇O]⁺ |

| 69 | 10.1 | [C₅H₉]⁺ |

| 70 | 18.0 | [C₅H₁₀]⁺ |

| 73 | 29.2 | [C₄H₉O]⁺ |

| 87 | 31.5 | [C₅H₁₁O]⁺ |

| 102 | 0.2 | [C₆H₁₄O]⁺ (Molecular Ion) |

Data sourced from the NIST WebBook and presented for the most significant peaks.

Fragmentation Pathway Analysis

The fragmentation of this compound in an electron ionization mass spectrometer is primarily governed by two major pathways: α-cleavage and dehydration. Tertiary alcohols, like this compound, are particularly prone to fragmentation, often resulting in a molecular ion peak that is either very weak or entirely absent.

α-Cleavage

The most favorable fragmentation pathway for tertiary alcohols is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbon atom bearing the hydroxyl group. This process leads to the formation of a stable oxonium ion and a radical. For this compound, there are two possible α-cleavage events:

-

Loss of a propyl radical ([CH₂CH₂CH₃]•): Cleavage of the C2-C3 bond results in the loss of a propyl radical (mass = 43 u), leading to the formation of the base peak at m/z 59 . This ion, [C₃H₇O]⁺, is highly stabilized by resonance.

-

Loss of a methyl radical ([CH₃]•): Cleavage of the C1-C2 bond results in the loss of a methyl radical (mass = 15 u), generating a significant fragment ion at m/z 87 . This ion corresponds to [C₅H₁₁O]⁺.

The high stability of the resulting tertiary carbocation and the resonance stabilization afforded by the oxygen atom make α-cleavage the dominant fragmentation route.

Dehydration

Another common fragmentation pathway for alcohols is the elimination of a water molecule (H₂O, mass = 18 u). This dehydration process leads to the formation of an alkene radical cation. In the mass spectrum of this compound, a peak at m/z 84 ([C₆H₁₂]⁺•), corresponding to the loss of water from the molecular ion, can be observed, although it is generally of lower intensity compared to the α-cleavage fragments.

Caption: Fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile, high-purity solvent such as methanol or dichloromethane.

-

Working Solutions: Perform serial dilutions of the stock solution to prepare working standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) for calibration.

-

Sample Dilution: For unknown samples, dilute with the chosen solvent to ensure the concentration falls within the calibrated range. If the matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Injector: Split/Splitless Inlet

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Split Ratio: 50:1 (can be adjusted based on concentration)

-

-

Carrier Gas: Helium (99.999% purity)

-

Column:

-

Type: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Flow Rate: 1.0 mL/min (constant flow)

-

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes

-

Ramp: Increase to 150 °C at a rate of 10 °C/min

-

Hold: Hold at 150 °C for 2 minutes

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 20-200

-

Solvent Delay: 2 minutes

-

Data Acquisition and Analysis

-

Sequence Setup: Create a sequence including solvent blanks, calibration standards, and unknown samples.

-

Data Acquisition: Run the sequence using the specified GC-MS method.

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity by comparing the acquired mass spectrum with a reference spectrum (e.g., from the NIST library).

-

Quantify the analyte in unknown samples by constructing a calibration curve from the peak areas of the standard solutions.

-

Caption: GC-MS experimental workflow.

Conclusion

The mass spectrometry fragmentation pattern of this compound is well-defined and dominated by α-cleavage, leading to characteristic fragment ions at m/z 59 and 87. The near absence of the molecular ion is a key feature for tertiary alcohols. The detailed experimental protocol provided in this guide offers a robust method for the reliable identification and quantification of this compound. This information is invaluable for researchers and professionals in fields requiring precise molecular characterization.

References

An In-depth Technical Guide to the FT-IR Spectroscopy of 2-Methyl-2-Pentanol

Introduction

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique in chemical research and pharmaceutical development for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum provides a unique molecular "fingerprint." This guide focuses on the FT-IR analysis of 2-methyl-2-pentanol, a tertiary alcohol. Understanding its spectral features is crucial for its identification, purity assessment, and characterization in various scientific applications. The key functional groups present in this compound are the hydroxyl (-OH) group, the carbon-oxygen (C-O) single bond, and sp³-hybridized carbon-hydrogen (C-H) bonds within its alkyl structure.

Data Presentation: Characteristic FT-IR Absorptions

The FT-IR spectrum of this compound is characterized by several distinct absorption bands corresponding to the vibrational modes of its functional groups. The quantitative data for these characteristic peaks are summarized below.

| Wavenumber Range (cm⁻¹) | Intensity | Functional Group & Vibrational Mode | Description |

| 3550 - 3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) | This very prominent, broad absorption is characteristic of the hydroxyl group in alcohols involved in intermolecular hydrogen bonding.[1][2][3][4][5] Its shape is a key indicator of an alcohol. |

| 3000 - 2850 | Strong to Medium | C-H Stretch (sp³ C-H) | These absorptions arise from the stretching of C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups of the pentyl chain.[6][7][8] |

| 1470 - 1450 | Medium | C-H Bend (Methylene Scissoring) | This band corresponds to the scissoring (bending) vibration of the -CH₂- groups.[8] |

| 1370 - 1350 | Medium | C-H Bend (Methyl Rocking) | This absorption is due to the rocking (bending) vibration of the -CH₃ groups.[8] |

| 1210 - 1100 | Strong | C-O Stretch (Tertiary Alcohol) | The stretching vibration of the C-O bond in a tertiary alcohol gives rise to a strong band in this region.[1] This peak's position is a key diagnostic feature for distinguishing between primary, secondary, and tertiary alcohols.[1] |

| < 1500 | Variable | Fingerprint Region | This region contains a complex series of absorptions from C-C stretching and various bending vibrations.[8][9][10] The unique pattern in this area is characteristic of the entire molecule and can be used for definitive identification by comparison with a reference spectrum.[10] |

Experimental Protocol: FT-IR Analysis of Liquid this compound

This section details the methodology for acquiring a high-quality FT-IR spectrum of a neat (undiluted) liquid sample such as this compound. Two common methods are the capillary thin film (salt plate) method and the Attenuated Total Reflectance (ATR) method.

Method 1: Capillary Thin Film (Salt Plate) Method

-

Materials:

-

FT-IR Spectrometer

-

Polished salt plates (e.g., NaCl or KBr)

-

Pipette or glass rod

-

This compound sample

-

Appropriate solvent for cleaning (e.g., isopropanol)

-

Kimwipes

-

-

Procedure:

-

Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Run a background scan to record the spectrum of the ambient air (containing H₂O and CO₂), which will be automatically subtracted from the sample spectrum.

-

Sample Preparation: Place one clean, dry salt plate on a level surface. Using a pipette, place a single small drop of this compound onto the center of the plate.[11]

-

Creating the Film: Gently place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform capillary film between the plates.[11] Ensure no air bubbles are trapped in the beam path.

-

Data Acquisition: Immediately place the assembled salt plates into the sample holder in the spectrometer. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, disassemble the plates and clean them thoroughly with a suitable solvent like isopropanol and a soft Kimwipe.[11] Store the plates in a desiccator to prevent damage from moisture.

-

Method 2: Attenuated Total Reflectance (ATR) Method

-

Materials:

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Pipette

-

This compound sample

-

Appropriate solvent for cleaning (e.g., isopropanol)

-

Kimwipes

-

-

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean and free of any residue.[12] Run a background scan with the clean, empty crystal.

-

Sample Application: Place a single drop of this compound directly onto the surface of the ATR crystal, ensuring it completely covers the crystal surface.[11][12]

-

Data Acquisition: Initiate the sample scan. If the ATR unit has a pressure arm, it is typically not needed for liquid samples.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal surface with a Kimwipe soaked in isopropanol to remove all traces of the sample.

-

Mandatory Visualization

The following diagrams illustrate the logical relationships between the molecular structure of this compound and its FT-IR spectral features.

Caption: Correlation of this compound functional groups to their FT-IR regions.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. personal.utdallas.edu [personal.utdallas.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. community.wvu.edu [community.wvu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Solubility of 2-Methyl-2-Pentanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyl-2-pentanol in various organic solvents. The information is curated to assist researchers, scientists, and professionals in drug development in understanding and applying the solubility properties of this compound. This document presents available quantitative data, details common experimental protocols for solubility determination, and includes visualizations to clarify experimental workflows.

Introduction to this compound

This compound (IUPAC name: 2-methylpentan-2-ol) is a tertiary hexyl alcohol. Its branched structure influences its physical and chemical properties, including its solvent capabilities. Understanding its solubility is crucial for its use as a solvent, a reagent in chemical synthesis, or in the formulation of various products.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application in various chemical processes. While comprehensive quantitative data across a wide range of organic solvents is not extensively tabulated in readily available literature, this section summarizes the most current and relevant information.

It is widely reported that this compound is miscible with many common organic solvents, meaning they are soluble in each other in all proportions. For other solvents, its solubility is more limited.

| Solvent | Chemical Class | Temperature (°C) | Solubility |

| Water | Protic Solvent | 20 | 32 g/L[1][2] |

| 25 | 33 g/L[3] | ||

| Ethanol | Alcohol | Ambient | Miscible[3] |

| Diethyl Ether | Ether | Ambient | Miscible[3] |

| Acetone | Ketone | Ambient | Miscible |

| Toluene | Aromatic Hydrocarbon | Not Specified | Data not available |

| Hexane | Aliphatic Hydrocarbon | Not Specified | Data not available |

| Ethyl Acetate | Ester | Not Specified | Data not available |

Note on Data Availability: Specific quantitative solubility values for this compound in many common organic solvents like toluene, hexane, and ethyl acetate are not readily found in comprehensive databases. The term "miscible" indicates that the two liquids can be mixed in any ratio to form a homogeneous solution. For practical applications requiring precise concentrations, it is recommended to determine the solubility experimentally under the specific conditions of use.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many research and development activities. The following are detailed methodologies for key experiments used to ascertain the solubility of a liquid analyte like this compound in an organic solvent.

This gravimetric method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a solvent at a constant temperature.

Principle: A supersaturated solution of the solute in the solvent is prepared and agitated at a constant temperature for a prolonged period to allow the system to reach equilibrium. The concentration of the solute in the saturated solution is then determined gravimetrically after separating the undissolved portion.

Apparatus and Materials:

-

Thermostatically controlled water bath or incubator

-

Flasks with stoppers or screw caps

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

Oven for drying

-

This compound (solute)

-

Organic solvent of interest

Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a flask. The presence of a visible excess of the solute is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the flask to prevent solvent evaporation and place it in a thermostatically controlled shaker or agitator bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is established, cease agitation and allow the undissolved solute to settle. It is critical to maintain the temperature of the solution during this step.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette or syringe. To avoid including any undissolved solute, the sample may be filtered through a syringe filter that is compatible with the solvent.

-

Gravimetric Analysis:

-

Weigh a clean, dry evaporating dish.

-

Transfer the collected aliquot of the saturated solution to the pre-weighed dish and record the total weight.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

-

Once the solvent has evaporated, place the dish containing the non-volatile solute in an oven at a temperature sufficient to remove any residual solvent without degrading the solute.

-

Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation: The solubility is calculated from the mass of the solute and the mass or volume of the solvent in the aliquot taken.

Spectroscopic techniques, such as UV-Vis or Infrared (IR) spectroscopy, can be employed for rapid and accurate determination of solubility, particularly for compounds with a chromophore or a characteristic IR absorption band.

Principle: A calibration curve is generated by measuring the absorbance of a series of solutions with known concentrations of the solute in the solvent. The concentration of the solute in a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.

Apparatus and Materials:

-

Spectrophotometer (UV-Vis or IR)

-

Cuvettes (quartz for UV, appropriate material for IR)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Apparatus for preparing a saturated solution (as in the shake-flask method)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen organic solvent with accurately known concentrations.

-

Generation of Calibration Curve:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

Measure the absorbance of each standard solution and a blank (pure solvent).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear in the concentration range of interest (Beer-Lambert Law).

-

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the solvent as described in the shake-flask method (equilibration and phase separation).

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

If necessary, dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the (diluted) sample.

-

-

Calculation: Use the absorbance of the sample and the equation of the line from the calibration curve to calculate the concentration of this compound in the saturated solution. Remember to account for any dilution performed.

Visualizing Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams illustrate the logical flow of the solubility determination methods.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by several factors inherent to both the solute and the solvent, as well as external conditions. A conceptual understanding of these factors is illustrated below.

Disclaimer: The information provided in this document is intended for guidance and informational purposes only. For critical applications, it is strongly recommended that solubility be determined experimentally under the specific conditions of temperature, pressure, and purity of the materials to be used.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-2-Pentanol

This technical guide provides a comprehensive overview of the boiling point and density of 2-methyl-2-pentanol, tailored for researchers, scientists, and professionals in drug development. This document outlines the core physicochemical properties, detailed experimental protocols for their determination, and a visual representation of the experimental workflow.

Physicochemical Data of this compound

This compound, a branched-chain tertiary alcohol, is a colorless liquid with a characteristic mild odor.[1][2] It finds application as a solvent and an intermediate in various organic syntheses.[1][2] The physical properties of this compound are crucial for its handling, application, and in the design of synthetic routes.

Table 1: Boiling Point and Density of this compound

| Property | Value | Conditions |

| Boiling Point | 120-122 °C | at standard atmospheric pressure (lit.)[3][4] |

| 121 °C | ||

| 136 °C | ||

| Density | 0.835 g/mL | at 25 °C (lit.)[3][4] |

| 0.810 g/mL |

Note: The literature values may show slight variations.

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of a liquid substance like this compound.

1. Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small volumes of liquid and provides a reasonably accurate measurement of the boiling point.[5][6]

Apparatus:

-

Small test tube (e.g., 150 mm diameter)

-

Thermometer

-

Heating block or oil bath

-

Hot plate with magnetic stirrer

-

Small magnetic stirring bar

-

Pasteur pipette

-

Clamps and stand

Procedure:

-

Using a Pasteur pipette, introduce approximately 0.5 mL of the liquid sample into the test tube.

-

Add a small magnetic stirring bar to the test tube.

-

Clamp the test tube securely within the heating block on the hot plate stirrer.

-

Position the thermometer bulb approximately 1 cm above the surface of the liquid in the test tube.

-

Begin gentle stirring of the liquid and gradually heat the apparatus.

-

Observe the liquid for boiling (formation of bubbles) and the condensation of vapor on the walls of the test tube, which indicates reflux.[5][6]

-

The boiling point is the stable temperature reading on the thermometer when the liquid is gently refluxing.[5][6]

-

Record this temperature. It is important not to heat the sample to dryness.[5][6]

2. Determination of Density

The density of a liquid can be determined by measuring its mass and volume.[7][8]

Apparatus:

-

Graduated cylinder (e.g., 25 mL or 50 mL)

-

Electronic balance

-

Beaker

-

Pipette (for accurate volume transfer)

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder using an electronic balance.

-

Carefully transfer a known volume of the liquid sample (e.g., 10 mL) into the graduated cylinder. For higher precision, a pipette can be used for this transfer.

-

Measure and record the total mass of the graduated cylinder containing the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the total mass.

-

The density is calculated using the formula: Density = Mass / Volume.[9]

-

For improved accuracy and precision, the measurement should be repeated multiple times, and the average density calculated.[7]

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the boiling point of a liquid.

Caption: Workflow for Boiling Point Determination.

References

- 1. rokchem.co.uk [rokchem.co.uk]

- 2. CAS 590-36-3: this compound | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 590-36-3 [chemicalbook.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chm.uri.edu [chm.uri.edu]

- 9. homesciencetools.com [homesciencetools.com]

An In-depth Technical Guide to 2-Methyl-2-Pentanol: Structural Formula and Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyl-2-pentanol, a tertiary hexanol, with a detailed focus on its structural formula and its relationship with its various isomers. This document is intended to serve as a valuable resource for professionals in research, science, and drug development by providing key physicochemical data, experimental protocols, and visual representations of its chemical structure and isomeric landscape.

Structural Elucidation of this compound

This compound, also known as 2-methylpentan-2-ol, is a tertiary alcohol with the chemical formula C₆H₁₄O. The structure consists of a five-carbon pentane chain with a methyl group and a hydroxyl group both attached to the second carbon atom. This arrangement results in a tertiary alcohol, as the carbon atom bonded to the hydroxyl group is connected to three other carbon atoms.

The structural formula of this compound is as follows:

Isomerism in C₆H₁₄O Alcohols

The molecular formula C₆H₁₄O represents numerous structural isomers, which can be broadly classified into different types of alcohols (primary, secondary, and tertiary) and functional group isomers (ethers). This compound is one of several tertiary alcohol isomers. The isomers of hexanol exhibit a range of physical and chemical properties due to variations in their carbon skeletons and the position of the hydroxyl group.

The following diagram illustrates the classification of some of the alcohol isomers of C₆H₁₄O:

Thermochemical Profile of 2-Methyl-2-Pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2-methyl-2-pentanol. The information is presented in a structured format to facilitate its use in research, drug development, and scientific applications. This document includes tabulated quantitative data, detailed experimental protocols for thermochemical measurements, and a visualization of a key reaction pathway involving this compound.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of this compound. This data is essential for understanding the energetic characteristics of this compound and for performing thermodynamic calculations in various chemical and biological systems.

| Property | Value | Units | Reference |

| Molar Mass | 102.177 | g·mol⁻¹ | [1] |

| Boiling Point | 121.1 | °C | [1] |

| Melting Point | -103 | °C | [1] |

| Density | 0.8350 | g/cm³ at 20 °C | [1] |

| Liquid Phase Heat Capacity (Cp,liquid) | 289.03 | J·mol⁻¹·K⁻¹ at 298.15 K | [2] |

| Enthalpy of Vaporization (ΔvapH) | See table below | kJ·mol⁻¹ | [3] |

Enthalpy of Vaporization at Various Temperatures [3]

| Temperature (K) | Enthalpy of Vaporization (kJ·mol⁻¹) |

| 298 | 45.4 ± 0.4 |

| 368 | 38.6 ± 0.2 |

Experimental Protocols

The determination of thermochemical data relies on precise experimental methodologies. Below are detailed protocols for key experimental techniques used to measure the thermodynamic properties of alcohols like this compound.

Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion, from which the standard enthalpy of formation can be derived, is determined using a bomb calorimeter. This technique measures the heat released during the complete combustion of a substance in a constant-volume vessel.

Apparatus:

-

Parr-type bomb calorimeter

-

High-precision thermometer (graduated to 0.01 °C)

-

Ignition circuit

-

Oxygen tank with a pressure regulator

-

Pellet press

-

Fuse wire with a known heat of combustion

-

Crucible

-

Calorimeter bucket and jacket

-

Stirrer

-

Sample Preparation: A known mass (typically around 1 gram) of this compound is accurately weighed.[4] For liquid samples, a gelatin capsule may be used to contain the sample.[5]

-

Bomb Assembly: The sample is placed in the crucible within the bomb. A measured length of fuse wire is attached to the electrodes, ensuring it is in contact with the sample.[7]

-

Pressurization: The bomb is sealed and flushed with oxygen to purge any nitrogen. It is then filled with pure oxygen to a pressure of approximately 25-30 atm.[4][6]

-

Calorimeter Setup: The bomb is placed in the calorimeter bucket, which is then filled with a precise volume (e.g., 2000 mL) of distilled water. The entire assembly is placed within the insulating jacket.[4][6]

-

Temperature Equilibration: The stirrer is activated, and the system is allowed to reach thermal equilibrium. The initial temperature is recorded at regular intervals (e.g., every minute) for a period of time to establish a baseline.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.[4]

-

Post-Ignition Temperature Monitoring: The temperature is recorded at short intervals (e.g., every 30 seconds) as it rises, and then at longer intervals as it begins to cool, until a steady rate of cooling is observed.[4]

-

Post-Experiment Analysis: The bomb is depressurized carefully. The length of the unburned fuse wire is measured to determine the amount that combusted. The interior of the bomb is inspected for any signs of incomplete combustion.[7]

-

Calculations: The heat capacity of the calorimeter system is determined by calibrating it with a standard substance of known heat of combustion, such as benzoic acid.[6] The heat released by the combustion of the this compound is then calculated from the observed temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire. The standard enthalpy of combustion is then calculated per mole of the alcohol.

Reaction Pathway Visualization

A significant reaction of tertiary alcohols like this compound is acid-catalyzed dehydration, which leads to the formation of alkenes. This reaction proceeds through a carbocation intermediate.

Caption: Acid-catalyzed dehydration of this compound.

The acid-catalyzed dehydration of this compound proceeds through a three-step mechanism.[8] First, the hydroxyl group is protonated by an acid catalyst to form a good leaving group (water).[8] Subsequently, the loss of a water molecule results in the formation of a relatively stable tertiary carbocation.[8] Finally, a proton is eliminated from an adjacent carbon to form a double bond, yielding an alkene. The major product is the more substituted and therefore more stable alkene, 2-methyl-2-pentene, while the less substituted 2-methyl-1-pentene is the minor product.[9]

It is important to note that as a tertiary alcohol, this compound is resistant to oxidation under mild conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it.[10][11] Oxidation can only occur under harsh conditions that lead to the cleavage of carbon-carbon bonds.[12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2-Pentanol, 2-methyl- [webbook.nist.gov]

- 3. 2-Pentanol, 2-methyl- [webbook.nist.gov]

- 4. personal.utdallas.edu [personal.utdallas.edu]

- 5. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 6. ocf.berkeley.edu [ocf.berkeley.edu]

- 7. web.williams.edu [web.williams.edu]

- 8. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 9. brainly.com [brainly.com]

- 10. studymind.co.uk [studymind.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]

Spectroscopic Profile of 2-Hydroxy-2-methylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-hydroxy-2-methylpentane (also known as 2-methyl-2-pentanol), a tertiary alcohol with the chemical formula C₆H₁₄O. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-hydroxy-2-methylpentane, providing a quantitative basis for structural elucidation and characterization.

¹H NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃) Standard: Tetramethylsilane (TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.45 | Multiplet | 2H | -CH₂- (C4) |

| ~1.19 | Singlet | 6H | 2 x -CH₃ (C1 and C2-methyl) |

| ~1.15 | Singlet (broad) | 1H | -OH |

| ~0.92 | Triplet | 3H | -CH₃ (C5) |

| ~1.38 | Multiplet | 2H | -CH₂- (C3) |

¹³C NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃) Standard: Tetramethylsilane (TMS)

| Chemical Shift (δ) ppm | Carbon Atom |

| ~70.9 | C2 |

| ~45.9 | C3 |

| ~29.1 | C1 & C2-methyl |

| ~17.3 | C4 |

| ~14.7 | C5 |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1370 | Medium | C-H bend |

| ~1150 | Strong | C-O stretch |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 73 | 100 | [M - C₂H₅]⁺ (Base Peak) |

| 59 | 40 | [M - C₃H₇]⁺ |

| 43 | 35 | [C₃H₇]⁺ |

| 87 | 20 | [M - CH₃]⁺ |

| 102 | <5 | [M]⁺ (Molecular Ion) |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 2-hydroxy-2-methylpentane.

Materials:

-

2-hydroxy-2-methylpentane sample

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

Pasteur pipette

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-hydroxy-2-methylpentane in 0.6-0.7 mL of CDCl₃ in a small vial. Add a small drop of TMS as an internal standard.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using proton decoupling. A larger number of scans will be necessary compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-hydroxy-2-methylpentane.

Materials:

-

2-hydroxy-2-methylpentane sample

-

Fourier Transform Infrared (FTIR) spectrometer with a liquid sample holder (e.g., salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory).

-

Dropper

Procedure (using Salt Plates):

-

Sample Preparation: Place a single drop of 2-hydroxy-2-methylpentane onto a clean, dry salt plate.

-

Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin film.

-

Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and run a background spectrum.

-

Sample Spectrum: Place the salt plate assembly into the sample holder in the spectrometer.

-

Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-hydroxy-2-methylpentane.

Materials:

-

2-hydroxy-2-methylpentane sample

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Microsyringe

Procedure:

-

Sample Introduction: Introduce a small amount of the 2-hydroxy-2-methylpentane sample into the GC-MS system via direct injection or through a GC column for separation if it is part of a mixture.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV) causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion against its m/z value.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of tertiary alcohols is often characterized by the loss of alkyl groups (alpha-cleavage) and dehydration.

Visualizations

The following diagram illustrates the relationship between the applied spectroscopic techniques and the structural information they provide for 2-hydroxy-2-methylpentane.

Caption: Relationship between spectroscopic methods and structural information.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-2-Pentanol via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the synthesis of the tertiary alcohol, 2-methyl-2-pentanol, utilizing the Grignard reaction. The primary synthetic route detailed involves the reaction of propylmagnesium bromide with acetone. An alternative pathway using 2-pentanone and methylmagnesium bromide is also described. These protocols cover the preparation of the Grignard reagent, the subsequent reaction with a ketone, and the purification of the final product. All quantitative data is summarized for clarity, and diagrams illustrating the reaction pathway and experimental workflow are included.

Introduction

The Grignard reaction is a fundamental and versatile method for forming carbon-carbon bonds in organic synthesis. It involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of an aldehyde or ketone.[1] This reaction is a cornerstone for the synthesis of primary, secondary, and tertiary alcohols. The synthesis of this compound, a tertiary alcohol, serves as an excellent example of this reaction's utility. This compound has applications as a solvent and as an intermediate in the synthesis of more complex molecules.

This protocol will focus on the reaction between propylmagnesium bromide and acetone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone, forming an alkoxide intermediate, which is then protonated during an acidic workup to yield the final tertiary alcohol product.[2][3][4]

Chemical Reaction Pathway

Two common retrosynthetic disconnections for this compound lead to two viable Grignard synthesis routes:[2][5][6]

-

Route 1: Acetone and Propylmagnesium Bromide

-

Route 2: 2-Pentanone and Methylmagnesium Bromide

This document will provide a detailed protocol for Route 1.

Caption: Reaction pathways for synthesizing this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound via the reaction of propylmagnesium bromide with acetone, based on a representative laboratory scale.

| Parameter | Value |

| Reactants | |

| Magnesium Turnings | 1.22 g (50 mmol) |

| 1-Bromopropane | 6.15 g (50 mmol) |

| Acetone | 2.90 g (50 mmol) |

| Solvent | |

| Anhydrous Diethyl Ether | 50 mL |

| Reaction Conditions | |

| Grignard Formation Temp. | Gentle Reflux (~34°C) |

| Reaction with Ketone Temp. | 0°C to Room Temperature |

| Reaction Time | 1-2 hours |

| Workup Reagents | |

| Saturated NH₄Cl (aq) or dilute H₂SO₄ | ~50 mL |

| Purification | |

| Product Boiling Point | 117-120°C[7] |

| Expected Yield | 70-85% |

Experimental Protocols

4.1. General Considerations

The success of the Grignard reaction is highly dependent on anhydrous conditions, as Grignard reagents react readily with water.[8][9][10] All glassware must be thoroughly dried in an oven and assembled while hot, then allowed to cool under a dry, inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.

4.2. Detailed Protocol: Synthesis of this compound from Acetone and Propylmagnesium Bromide

Part A: Preparation of the Grignard Reagent (Propylmagnesium Bromide)

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing CaCl₂ or CaSO₄), and a dropping funnel. Ensure all glassware is oven-dried.

-

Place magnesium turnings (1.22 g, 50 mmol) and a small crystal of iodine (to initiate the reaction) into the flask.

-

Add 10 mL of anhydrous diethyl ether to the flask.

-

In the dropping funnel, prepare a solution of 1-bromopropane (6.15 g, 50 mmol) in 20 mL of anhydrous diethyl ether.

-

Add a small amount (~2 mL) of the 1-bromopropane solution to the magnesium turnings. The reaction should begin within a few minutes, indicated by the disappearance of the iodine color and the gentle boiling of the ether. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure all the magnesium has reacted. The resulting solution of propylmagnesium bromide will appear cloudy and grayish.

-

Cool the Grignard reagent to room temperature.

Part B: Reaction with Acetone

-

Prepare a solution of acetone (2.90 g, 50 mmol) in 20 mL of anhydrous diethyl ether in a separate dropping funnel.

-

Cool the flask containing the Grignard reagent in an ice bath to 0°C.

-

With vigorous stirring, add the acetone solution dropwise to the Grignard reagent at such a rate that the temperature does not exceed 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour.

Part C: Work-up and Purification

-

Cool the reaction mixture again in an ice bath.

-

Slowly and cautiously add approximately 50 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) or cold dilute sulfuric acid (~4N H₂SO₄) to quench the reaction and dissolve the magnesium salts.[7] This process is exothermic.

-

Transfer the mixture to a separatory funnel. The product will be in the upper ether layer.

-

Separate the layers and extract the aqueous layer with two 20 mL portions of diethyl ether.

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution, followed by brine (saturated NaCl solution).

-

Dry the ethereal solution over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the diethyl ether by simple distillation or rotary evaporation.

-

Purify the crude this compound by fractional distillation, collecting the fraction that boils between 117-120°C.[7]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. brainly.com [brainly.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. allen.in [allen.in]

- 5. This compound can be made starting from two different ketone electr.. [askfilo.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. prepchem.com [prepchem.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. d.web.umkc.edu [d.web.umkc.edu]

Application Notes and Protocols: Synthesis of 2-Methyl-2-pentanol via Grignard Reaction of Propylmagnesium Bromide with Acetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Grignard reaction between propylmagnesium bromide and acetone, yielding the tertiary alcohol 2-methyl-2-pentanol. This reaction is a fundamental carbon-carbon bond-forming transformation in organic synthesis, with the resulting product and similar structures holding relevance in medicinal chemistry and drug development.[1] These application notes include a detailed reaction mechanism, a step-by-step experimental protocol, and a summary of key quantitative data. Additionally, visual diagrams are provided to illustrate the reaction pathway and experimental workflow, ensuring clarity and reproducibility for researchers.

Introduction

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of alcohols from carbonyl compounds.[2][3] The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde, ketone, or ester. The reaction of propylmagnesium bromide with acetone serves as a classic example of synthesizing a tertiary alcohol, this compound. Tertiary alcohols are important structural motifs in many biologically active molecules and can serve as key intermediates in the synthesis of more complex pharmaceutical compounds. The introduction of alkyl groups, such as in this compound, can influence a molecule's lipophilicity and metabolic stability, which are critical parameters in drug design.

Data Presentation

The following table summarizes the key quantitative data for the Grignard reaction of propylmagnesium bromide with acetone. Please note that yields can vary based on reaction conditions and purity of reagents.

| Parameter | Value | Reference |

| Reactants | ||

| Propylmagnesium bromide | Varies (typically prepared in situ) | |

| Acetone | 1.0 equivalent | [4] |

| Product | ||

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₆H₁₄O | [6] |

| Molecular Weight | 102.17 g/mol | [6] |

| Boiling Point | 121-122 °C | [5] |

| Density | ~0.835 g/cm³ | |

| Reaction Conditions | ||

| Solvent | Anhydrous diethyl ether or THF | [7] |

| Reaction Temperature | 0 °C to reflux | [7] |

| Reaction Time | 1-2 hours | [7] |

| Yield | ||

| Typical Yield | 70-90% | [2] |

Reaction Mechanism

The Grignard reaction of propylmagnesium bromide with acetone proceeds in two main stages: nucleophilic addition and acidic workup.

-

Nucleophilic Addition: The highly polarized carbon-magnesium bond in propylmagnesium bromide renders the propyl group nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of acetone. The pi-bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming a magnesium alkoxide intermediate.

-

Acidic Workup: The magnesium alkoxide is then treated with a weak acid, such as aqueous ammonium chloride or dilute sulfuric acid, to protonate the alkoxide and yield the final product, this compound, along with magnesium salts.

Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

Protocol 1: Preparation of Propylmagnesium Bromide

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube or nitrogen inlet), a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.

-

Reagent Preparation: Place magnesium turnings (1.2 equivalents) in the reaction flask. A small crystal of iodine can be added to initiate the reaction.[7]

-

Initiation: Add a small portion of a solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel to the magnesium turnings. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution with gentle bubbling.[2]

-

Formation of Grignard Reagent: Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[2] The resulting grayish solution is the propylmagnesium bromide reagent.

Protocol 2: Reaction with Acetone and Workup

-

Reaction: Cool the freshly prepared propylmagnesium bromide solution to 0 °C using an ice bath. Dissolve acetone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution. The addition should be controlled to maintain a gentle reflux. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide. This will form a white precipitate of magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dissolve the organic product. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be purified by distillation. Collect the fraction boiling at 121-122 °C.

-

Characterization: Confirm the identity and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[6][8][9]

Experimental Workflow

The following diagram outlines the key steps in the synthesis of this compound.

Applications in Drug Development

Tertiary alcohols like this compound are valuable building blocks in medicinal chemistry. The presence of a tertiary alcohol moiety can influence a molecule's pharmacological profile by affecting its solubility, metabolic stability, and ability to form hydrogen bonds with biological targets. While this compound itself is primarily used as a solvent and intermediate, its structural motif is found in more complex molecules with therapeutic potential.[1] The synthesis of analogs and derivatives based on this scaffold allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. The introduction of the propyl and methyl groups can modulate the lipophilicity of a parent compound, potentially improving its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

The Grignard reaction of propylmagnesium bromide with acetone provides an efficient and reliable method for the synthesis of this compound. The detailed protocols and data presented in these application notes are intended to facilitate the successful execution of this important transformation in a research and development setting. The versatility of the Grignard reaction and the utility of the resulting tertiary alcohol products underscore its continued importance in modern organic and medicinal chemistry.

References

- 1. Pentanol, 2-methyl: Significance and symbolism [wisdomlib.org]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. brainly.com [brainly.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. 2-Methylpentan-2-ol | C6H14O | CID 11543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound(590-36-3) IR Spectrum [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

Application Note: Synthesis of 2-Methyl-2-Pentanol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the tertiary alcohol, 2-methyl-2-pentanol, through the nucleophilic addition of methylmagnesium bromide to 2-pentanone. This reaction is a classic example of a Grignard reaction, a fundamental carbon-carbon bond-forming methodology in organic synthesis. Included are the reaction mechanism, a step-by-step experimental protocol, a summary of quantitative data, and characterization of the final product.

Introduction

The Grignard reaction is a powerful and versatile tool in organic chemistry for the formation of carbon-carbon bonds. It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon atom, such as the carbonyl carbon of a ketone or aldehyde. The reaction of methylmagnesium bromide with 2-pentanone yields this compound, a tertiary alcohol. This application note details the procedure for this synthesis, offering a reproducible method for obtaining this compound.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the carbanionic methyl group from methylmagnesium bromide on the electrophilic carbonyl carbon of 2-pentanone. This addition reaction forms a tetrahedral magnesium alkoxide intermediate. Subsequent acidic work-up protonates the alkoxide to yield the final product, this compound.

A general overview of the reaction is as follows:

Reactants: 2-Pentanone and Methylmagnesium Bromide Product: this compound Reaction Type: Nucleophilic Addition (Grignard Reaction)

Data Presentation

The yield of the Grignard reaction is highly dependent on the reaction conditions. The following table summarizes key parameters and their impact on the synthesis of this compound.

| Parameter | Condition | Expected Yield | Notes |

| Temperature | 0 °C to reflux | High | The reaction is typically initiated at 0 °C and then may be brought to reflux to ensure completion. |

| Solvent | Anhydrous Diethyl Ether | High | Anhydrous conditions are critical as Grignard reagents react with protic solvents. |

| Reactant Ratio | ~1.1 eq. CH₃MgBr | High | A slight excess of the Grignard reagent is often used to ensure complete consumption of the ketone. |

| Reaction Time | 1-2 hours | High | Reaction time can be monitored by TLC to confirm the disappearance of the starting material. |

| Work-up | Saturated aq. NH₄Cl | High | A saturated aqueous solution of ammonium chloride is used to quench the reaction and protonate the alkoxide. |

Experimental Protocols

Materials and Equipment

-

Reactants: 2-Pentanone, Methylmagnesium bromide (typically 3.0 M solution in diethyl ether), Magnesium turnings, Methyl bromide (or methyl iodide)

-